molecular formula C19H18N4O2 B7701498 (Z)-N'-(3-(allyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

(Z)-N'-(3-(allyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B7701498
M. Wt: 334.4 g/mol
InChI Key: GIXHPCMPAKNDFL-MOSHPQCFSA-N
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Description

(Z)-N'-(3-(allyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (Z)-N'-(3-(allyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is not fully understood. However, studies have suggested that it exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. For example, it has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. Additionally, it has been reported to inhibit the activity of various enzymes involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-N'-(3-(allyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide in lab experiments is its potential therapeutic applications in various research areas. However, a limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

Several future directions for research on (Z)-N'-(3-(allyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide have been proposed. For instance, further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential. Additionally, its potential use in combination with other chemotherapeutic agents should be explored.
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various scientific research areas. Its antitumor, antifungal, and antibacterial activities make it a promising candidate for further research. However, its mechanism of action is not fully understood, which may limit its development as a therapeutic agent. Further studies are needed to optimize its therapeutic potential and to explore its potential use in combination with other chemotherapeutic agents.

Synthesis Methods

The synthesis of (Z)-N'-(3-(allyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide with 3-(allyloxy)benzaldehyde in the presence of a catalyst such as acetic acid. This method has been reported to yield a high purity product.

Scientific Research Applications

(Z)-N'-(3-(allyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has been found to have potential therapeutic applications in various scientific research areas. For instance, it has been reported to exhibit antitumor activity against various cancer cell lines including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have antifungal and antibacterial activity.

properties

IUPAC Name

2-methyl-N-[(Z)-(3-prop-2-enoxyphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-3-11-25-16-8-6-7-15(12-16)13-20-22-19(24)18-14(2)21-17-9-4-5-10-23(17)18/h3-10,12-13H,1,11H2,2H3,(H,22,24)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXHPCMPAKNDFL-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C\C3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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